![molecular formula C13H11N3O2S B14141995 2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine CAS No. 89075-41-2](/img/structure/B14141995.png)
2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry. This compound is known for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which makes it a promising candidate for the development of anti-inflammatory drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine typically involves a multi-step process. One common method starts with the reaction of aniline derivatives with α-bromo-4-(methanesulfonyl)acetophenone to form 1-(4-(methanesulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates are then condensed with different 2-aminopyridines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit COX-2 makes it valuable in studying inflammatory pathways.
Medicine: Its potential as a COX-2 inhibitor positions it as a candidate for developing new anti-inflammatory drugs.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine involves the inhibition of the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Methanesulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar structure.
2-(Substituted-phenyl)imidazo[4,5-c]pyridine derivatives: These compounds also exhibit various biological activities, including antimicrobial properties.
Uniqueness
2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine is unique due to its specific structure, which allows it to selectively inhibit COX-2. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Propiedades
Número CAS |
89075-41-2 |
|---|---|
Fórmula molecular |
C13H11N3O2S |
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
2-(4-methylsulfonylphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H11N3O2S/c1-19(17,18)10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13/h2-8H,1H3,(H,15,16) |
Clave InChI |
WCMHDHSTWVVPIH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
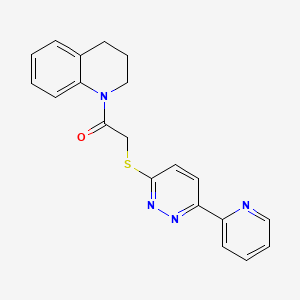
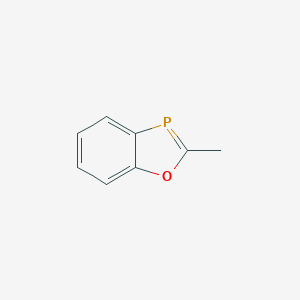
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
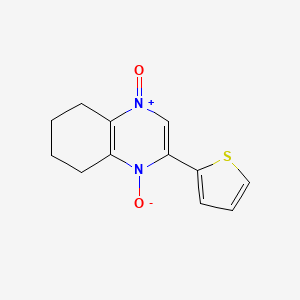
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)

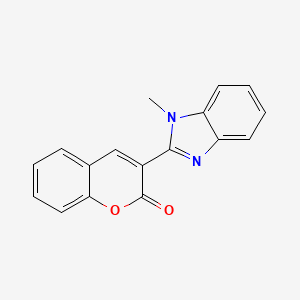
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
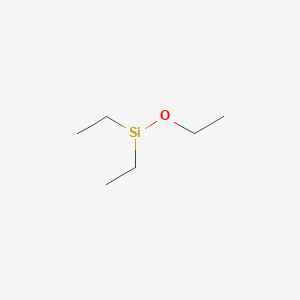
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
